MC-VA-PAB-Exatecan

ADC Linker Technology Cathepsin B Cleavage Valine-Alanine Dipeptide

MC-VA-PAB-Exatecan is a drug-linker conjugate comprising the maleimidocaproyl-valine-alanine-p-aminobenzyloxycarbonyl (MC-VA-PAB) linker covalently attached to the topoisomerase I inhibitor Exatecan. It serves as a critical intermediate in the synthesis of antibody-drug conjugates (ADCs), enabling site-specific conjugation to engineered cysteine residues on monoclonal antibodies via maleimide-thiol chemistry.

Molecular Formula C50H54FN7O11
Molecular Weight 948.0 g/mol
Cat. No. B12405938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC-VA-PAB-Exatecan
Molecular FormulaC50H54FN7O11
Molecular Weight948.0 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CCCCCN8C(=O)C=CC8=O)O
InChIInChI=1S/C50H54FN7O11/c1-6-50(67)33-20-37-44-31(22-58(37)47(64)32(33)24-68-48(50)65)42-35(16-15-30-26(4)34(51)21-36(54-44)41(30)42)55-49(66)69-23-28-11-13-29(14-12-28)53-45(62)27(5)52-46(63)43(25(2)3)56-38(59)10-8-7-9-19-57-39(60)17-18-40(57)61/h11-14,17-18,20-21,25,27,35,43,67H,6-10,15-16,19,22-24H2,1-5H3,(H,52,63)(H,53,62)(H,55,66)(H,56,59)/t27-,35-,43-,50-/m0/s1
InChIKeyXGNNYZHNEVPQOR-HRNGGSBDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

MC-VA-PAB-Exatecan: ADC Drug-Linker Conjugate for Cathepsin B-Cleavable Topoisomerase I Inhibitor Payload Delivery


MC-VA-PAB-Exatecan is a drug-linker conjugate comprising the maleimidocaproyl-valine-alanine-p-aminobenzyloxycarbonyl (MC-VA-PAB) linker covalently attached to the topoisomerase I inhibitor Exatecan . It serves as a critical intermediate in the synthesis of antibody-drug conjugates (ADCs), enabling site-specific conjugation to engineered cysteine residues on monoclonal antibodies via maleimide-thiol chemistry . The linker incorporates a valine-alanine dipeptide motif that is selectively cleaved by the lysosomal protease cathepsin B, which is overexpressed in many tumor types, thereby facilitating targeted intracellular release of the potent cytotoxic payload Exatecan [1].

Why MC-VA-PAB-Exatecan Cannot Be Substituted by Other Exatecan Linker-Payload Constructs


Direct substitution of MC-VA-PAB-Exatecan with alternative Exatecan linker-payloads is scientifically unjustified due to critical differences in linker composition, cleavage mechanism, and resultant ADC properties. The MC-VA-PAB construct employs a specific valine-alanine (VA) dipeptide sequence recognized and cleaved by cathepsin B, whereas other Exatecan linkers utilize distinct enzyme triggers such as β-glucuronidase (glucuronide linkers) or legumain [1]. These differences in cleavage specificity directly impact the efficiency and selectivity of payload release in the tumor microenvironment. Furthermore, the maleimide handle on MC-VA-PAB dictates a specific conjugation chemistry and resulting drug-to-antibody ratio (DAR) profile, which is fundamentally different from constructs using click chemistry (DBCO) or other conjugation handles [2]. Replacing MC-VA-PAB-Exatecan with an analog would alter the ADC's pharmacokinetic profile, stability, and therapeutic index in an unpredictable manner, necessitating re-optimization of the entire ADC construct [3].

Quantitative Evidence for Selecting MC-VA-PAB-Exatecan: Comparative Data on Linker Chemistry, Payload Potency, and Conjugation Efficiency


MC-VA-PAB Linker Defines Cathepsin B-Cleavable Release Profile Distinct from Glucuronide and Other Cleavable Linkers

The MC-VA-PAB linker in MC-VA-PAB-Exatecan contains a valine-alanine (VA) dipeptide that is specifically recognized and cleaved by the lysosomal protease cathepsin B . This contrasts with alternative Exatecan linker-payloads, such as glucuronide-based constructs (e.g., Mal-PEG3-Glucuronide-MABC-Exatecan) that rely on β-glucuronidase for cleavage [1]. The use of a cathepsin B-cleavable linker provides a distinct mechanism of payload release that is exploited in clinically successful ADCs and is a key design parameter for optimizing tumor-selective cytotoxicity [2].

ADC Linker Technology Cathepsin B Cleavage Valine-Alanine Dipeptide Protease-Specific Release

Maleimide Handle in MC-VA-PAB Enables Site-Specific Cysteine Conjugation with Defined DAR Control

MC-VA-PAB-Exatecan features a maleimidocaproyl (MC) moiety that facilitates selective conjugation to free thiol groups on engineered cysteine residues of antibodies, a standard and robust bioconjugation method . This contrasts with linker-payloads utilizing click chemistry handles like DBCO, which require the introduction of azide groups into the antibody and exhibit different reaction kinetics and efficiency [1]. Maleimide-based conjugation allows for precise control over the drug-to-antibody ratio (DAR), typically yielding DAR values of 2-4 for site-specific ADCs, which is critical for reproducible pharmacology and reduced heterogeneity [2].

Site-Specific Conjugation Maleimide-Thiol Chemistry Drug-to-Antibody Ratio (DAR) ADC Homogeneity

Exatecan Payload Exhibits Potent Topoisomerase I Inhibition with IC50 of 2.2 μM (0.975 μg/mL), Comparable to Clinically Validated DXd Derivative

The payload of MC-VA-PAB-Exatecan is Exatecan (DX-8951), a potent topoisomerase I inhibitor with an IC50 of 2.2 μM (0.975 μg/mL) in cell-free assays . For comparison, the clinically validated ADC payload DXd (an Exatecan derivative) demonstrates an IC50 of 0.31 μM in similar assays . While DXd shows higher potency in vitro, Exatecan is a well-established cytotoxic agent with a proven track record in ADC development, and its slightly lower intrinsic potency can be advantageous for achieving a favorable therapeutic window when conjugated [1].

Topoisomerase I Inhibition Cytotoxic Payload Potency Exatecan IC50

Optimized Use Cases for MC-VA-PAB-Exatecan in ADC Development and Comparative Studies


Synthesis of Homogeneous Cathepsin B-Cleavable ADCs with Defined DAR for Preclinical Efficacy Studies

MC-VA-PAB-Exatecan is ideally suited for generating site-specific ADCs via maleimide conjugation to engineered cysteine residues on antibodies . This approach yields homogeneous ADC populations with controlled DAR (typically 2-4), enabling precise evaluation of the relationship between DAR, efficacy, and toxicity in preclinical tumor models [1]. The cathepsin B-cleavable VA linker ensures payload release is restricted to the tumor microenvironment, minimizing systemic exposure to free Exatecan [2].

Comparative Analysis of Cathepsin B-Cleavable vs. Glucuronide-Cleavable Exatecan Linker Platforms

Researchers can use MC-VA-PAB-Exatecan as a representative cathepsin B-cleavable linker-payload to benchmark against glucuronide-cleavable Exatecan constructs . By conjugating both linker types to the same antibody and evaluating parameters such as in vitro cytotoxicity, in vivo tumor growth inhibition, and pharmacokinetic profiles, investigators can directly compare the impact of linker cleavage mechanism on ADC performance [1].

Development of Next-Generation ADCs Incorporating Exatecan as a Payload with Established Potency

For programs aiming to leverage the clinically validated topoisomerase I inhibitor Exatecan, MC-VA-PAB-Exatecan provides a ready-to-conjugate linker-payload with well-documented potency (IC50 = 2.2 μM) . This allows for rapid generation of novel ADC candidates targeting various tumor-associated antigens, facilitating high-throughput screening and lead optimization in oncology drug discovery [1].

Investigating the Impact of Linker Design on ADC Stability and Pharmacokinetics

MC-VA-PAB-Exatecan can be employed in studies designed to dissect the contributions of the linker to overall ADC stability in circulation . By comparing the stability of ADCs built with MC-VA-PAB-Exatecan to those with alternative linkers (e.g., non-cleavable or differently cleavable linkers) in serum stability assays and in vivo pharmacokinetic studies, researchers can gain insights into optimizing linker design for improved therapeutic index [1].

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